Tripalmitin

Catalog No.
S545923
CAS No.
555-44-2
M.F
C51H98O6
M. Wt
807.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tripalmitin

CAS Number

555-44-2

Product Name

Tripalmitin

IUPAC Name

2,3-di(hexadecanoyloxy)propyl hexadecanoate

Molecular Formula

C51H98O6

Molecular Weight

807.3 g/mol

InChI

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3

InChI Key

PVNIQBQSYATKKL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Solubility

Soluble in DMSO

Synonyms

glycero-tripalmitate, glyceryl tripalmitate, tripalmitin, tripalmitoyl glycerol, tripalmitoylglycerol, tripalmitylglycerol

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Description

The exact mass of the compound Tripalmitin is 806.7363 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Triglycerides - Supplementary Records. It belongs to the ontological category of triglyceride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Glycerolipids [GL] -> Triradylglycerols [GL03] -> Triacylglycerols [GL0301]. However, this does not mean our product can be used or applied in the same or a similar way.

Enhancing Antitumor Activity

Production of Human Milk Fat Substitutes

Enhancing the Properties of Polybutene-1/Micro Fibrous Cellulose Composite

Drug Delivery

Food Science

Tripalmitin is a triglyceride, a type of fat molecule. It consists of three fatty acid units called palmitic acid linked to a glycerol molecule []. Tripalmitin is naturally found in many plants and animals, serving as an energy storage molecule []. Scientists use tripalmitin to study fat digestion, absorption, and metabolism [].


Molecular Structure Analysis

Tripalmitin has a long, non-polar hydrocarbon chain from each palmitic acid unit, giving it a hydrophobic character. The glycerol backbone has polar hydroxyl groups, making it hydrophilic []. This unique structure allows tripalmitin to interact with both water and non-polar environments.


Chemical Reactions Analysis

  • Synthesis: Tripalmitin can be synthesized by esterification, where glycerol reacts with three palmitic acid molecules in the presence of an acid catalyst [].
C3H5(OH)3  + 3  C16H31COOH  →  C51H98O6  + 3 H2OGlycerol          Palmitic Acid          Tripalmitin          Water
  • Decomposition: Tripalmitin can undergo hydrolysis, breaking down into its component parts (glycerol and fatty acids) in the presence of water and enzymes like lipases []. This reaction is crucial for fat digestion in living organisms.
C51H98O6  + 3 H2O  →  C3H5(OH)3  + 3  C16H31COOHTripalmitin          Water          Glycerol          Palmitic Acid
  • Other Reactions: Tripalmitin can also be involved in other reactions like transesterification, where the palmitic acid groups are replaced with other fatty acids.

Physical and Chemical Properties

  • Melting Point: 66 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Insoluble in water, soluble in organic solvents []

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

21.9

Exact Mass

806.7363

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D133ZRF50U

GHS Hazard Statements

Aggregated GHS information provided by 21 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 21 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 18 of 21 companies with hazard statement code(s):;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

555-44-2

Wikipedia

Tripalmitin

Use Classification

Lipids -> Glycerolipids [GL] -> Triradylglycerols [GL03] -> Triacylglycerols [GL0301]
Cosmetics -> Emollient; Refatting; Skin conditioning; Solvent; Viscosity controlling

General Manufacturing Information

Hexadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester: ACTIVE

Dates

Modify: 2023-08-15
1: Leiva MC, Ortiz R, Contreras-Cáceres R, Perazzoli G, Mayevych I, López-Romero JM, Sarabia F, Baeyens JM, Melguizo C, Prados J. Tripalmitin nanoparticle formulations significantly enhance paclitaxel antitumor activity against breast and lung cancer cells in vitro. Sci Rep. 2017 Oct 18;7(1):13506. doi: 10.1038/s41598-017-13816-z. PubMed PMID: 29044153; PubMed Central PMCID: PMC5647375.
2: Silva RC, Martini Soares FA, Maruyama JM, Dagostinho NR, Silva YA, Ract JN, Gioielli LA. Microscopic approach of the crystallization of tripalmitin and tristearin by microscopy. Chem Phys Lipids. 2016 Jun;198:1-9. doi: 10.1016/j.chemphyslip.2016.04.004. Epub 2016 Apr 14. PubMed PMID: 27087282.
3: Schmiele M, Gehrer S, Westermann M, Steiniger F, Unruh T. Formation of liquid crystalline phases in aqueous suspensions of platelet-like tripalmitin nanoparticles. J Chem Phys. 2014 Jun 7;140(21):214905. doi: 10.1063/1.4880723. PubMed PMID: 24908039.
4: Hu WW, Wang Z, Zhang SS, Jiang L, Zhang J, Zhang X, Lei QF, Park HJ, Fang WJ, Chen Z. Morphology and functions of astrocytes cultured on water-repellent fractal tripalmitin surfaces. Biomaterials. 2014 Aug;35(26):7386-97. doi: 10.1016/j.biomaterials.2014.05.026. Epub 2014 Jun 2. PubMed PMID: 24894646.
5: Qin XL, Yang B, Huang HH, Wang YH. Lipase-catalyzed incorporation of different Fatty acids into tripalmitin-enriched triacylglycerols: effect of reaction parameters. J Agric Food Chem. 2012 Mar 7;60(9):2377-84. doi: 10.1021/jf300088c. Epub 2012 Feb 23. PubMed PMID: 22360498.
6: Gabert L, Vors C, Louche-Pélissier C, Sauvinet V, Lambert-Porcheron S, Drai J, Laville M, Désage M, Michalski MC. 13C tracer recovery in human stools after digestion of a fat-rich meal labelled with [1,1,1-13C3]tripalmitin and [1,1,1-13C3]triolein. Rapid Commun Mass Spectrom. 2011 Oct 15;25(19):2697-703. doi: 10.1002/rcm.5067. PubMed PMID: 21913246.
7: Kuo YC, Chung CY. Solid lipid nanoparticles comprising internal Compritol 888 ATO, tripalmitin and cacao butter for encapsulating and releasing stavudine, delavirdine and saquinavir. Colloids Surf B Biointerfaces. 2011 Dec 1;88(2):682-90. doi: 10.1016/j.colsurfb.2011.07.060. Epub 2011 Aug 6. PubMed PMID: 21865017.
8: Pal A, Gupta S, Jaiswal A, Dube A, Vyas SP. Development and evaluation of tripalmitin emulsomes for the treatment of experimental visceral leishmaniasis. J Liposome Res. 2012 Mar;22(1):62-71. doi: 10.3109/08982104.2011.592495. Epub 2011 Jul 8. PubMed PMID: 21740098.
9: Son JM, Lee KT, Akoh CC, Kim MR, Kim MJ, Lee JH. Optimisation of tripalmitin-rich fractionation from palm stearin by response surface methodology. J Sci Food Agric. 2010 Jul;90(9):1520-6. doi: 10.1002/jsfa.3978. PubMed PMID: 20549806.
10: Foresti ML, Ferreira ML. Lipase-catalyzed acidolysis of tripalmitin with capric acid in organic solvent medium: Analysis of the effect of experimental conditions through factorial design and analysis of multiple responses. Enzyme Microb Technol. 2010 May 5;46(6):419-29. doi: 10.1016/j.enzmictec.2010.01.002. Epub 2010 Jan 21. PubMed PMID: 25919616.
11: Holmes AK, Challis RE, Chen Y, Hibberd DJ, Moates GK. Ultrasonic scattering in chocolate and model systems containing sucrose, tripalmitin and olive oil. IEEE Trans Ultrason Ferroelectr Freq Control. 2007 Nov;54(11):2357-66. PubMed PMID: 18051170.
12: Tosi A, Mazzitelli S, Bozzuto N, Bertini B, Luca G, Nastruzzi C. Tripalmitin-based cationic lipospheres: preparation, characterization and in Lab-on-a-chip applications. J Control Release. 2006 Nov 28;116(2):e58-60. PubMed PMID: 17718971.
13: Maduko CO, Akoh CC, Park YW. Enzymatic interesterification of tripalmitin with vegetable oil blends for formulation of caprine milk infant formula analogs. J Dairy Sci. 2007 Feb;90(2):594-601. PubMed PMID: 17235135.
14: Moffitt JH, Fielding BA, Evershed R, Berstan R, Currie JM, Clark A. Adverse physicochemical properties of tripalmitin in beta cells lead to morphological changes and lipotoxicity in vitro. Diabetologia. 2005 Sep;48(9):1819-29. Epub 2005 Aug 11. PubMed PMID: 16094531.
15: Sahin N, Akoh CC, Karaali A. Lipase-catalyzed acidolysis of tripalmitin with hazelnut oil fatty acids and stearic acid to produce human milk fat substitutes. J Agric Food Chem. 2005 Jul 13;53(14):5779-83. PubMed PMID: 15998148.
16: Caboi F, Lazzari P, Pani L, Monduzzi M. Effect of 1-butanol on the microstructure of lecithin/water/tripalmitin system. Chem Phys Lipids. 2005 Jun;135(2):147-56. Epub 2005 Mar 19. PubMed PMID: 15921975.
17: Reddy LH, Sharma RK, Chuttani K, Mishra AK, Murthy RR. Etoposide-incorporated tripalmitin nanoparticles with different surface charge: formulation, characterization, radiolabeling, and biodistribution studies. AAPS J. 2004 Oct 7;6(3):e23. PubMed PMID: 15760108; PubMed Central PMCID: PMC2751248.
18: Laiho KM, Gavin J, Murphy JL, Connett GJ, Wootton SA. Maldigestion and malabsorption of 13C labelled tripalmitin in gastrostomy-fed patients with cystic fibrosis. Clin Nutr. 2004 Jun;23(3):347-53. PubMed PMID: 15158298.
19: Johnson W Jr; Cosmetic Ingredient Review Expert Panel. Final report on the safety assessment of trilaurin, triarachidin, tribehenin, tricaprin, tricaprylin, trierucin, triheptanoin, triheptylundecanoin, triisononanoin, triisopalmitin, triisostearin, trilinolein, trimyristin, trioctanoin, triolein, tripalmitin, tripalmitolein, triricinolein, tristearin, triundecanoin, glyceryl triacetyl hydroxystearate, glyceryl triacetyl ricinoleate, and glyceryl stearate diacetate. Int J Toxicol. 2001;20 Suppl 4:61-94. Review. PubMed PMID: 11800053.
20: Verleyen T, Kamal-Eldin A, Dobarganes C, Verhe R, Dewettinck K, Huyghebaert A. Modeling of alpha-tocopherol loss and oxidation products formed during thermoxidation in triolein and tripalmitin mixtures. Lipids. 2001 Jul;36(7):719-26. PubMed PMID: 11521970.

Explore Compound Types